molecular formula C8H12O3 B2804454 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid CAS No. 1369249-30-8

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid

Cat. No.: B2804454
CAS No.: 1369249-30-8
M. Wt: 156.181
InChI Key: BZDCRCJAJGIUJJ-UHFFFAOYSA-N
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Description

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid features a core 7-oxabicyclo[2.2.1]heptane structure, a scaffold of significant interest in medicinal chemistry for its role as a synthetic intermediate in developing bioactive molecules . This bicyclic framework is structurally analogous to norcantharidin, a known potent phosphatase inhibitor, making it a valuable template for designing new therapeutic agents . Researchers utilize this and related compounds to develop selective inhibitors for protein phosphatases like PP5, an emerging target in oncology due to its role in tumor cell growth and DNA repair pathways . Stable analogues built on this core structure have demonstrated diverse pharmacological activities in vitro, including agonist and antagonist effects on thromboxane A2/PGH2 receptors, highlighting its potential in cardiovascular disease research . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDCRCJAJGIUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction generates 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes, which can be further functionalized to produce the desired compound .

Industrial Production Methods

Industrial production methods for 2-{7-Oxabicyclo[22The Diels–Alder reaction remains a cornerstone for synthesizing the oxabicycloheptane core on an industrial scale .

Chemical Reactions Analysis

Acyl Azide Formation and Curtius Rearrangement

The carboxylic acid group undergoes conversion to an acyl azide, enabling the Curtius rearrangement. This reaction sequence proceeds as follows:

  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acid chloride .

  • Acyl Azide Synthesis : Reaction with sodium azide (NaN₃) yields the acyl azide intermediate .

  • Curtius Rearrangement : Heating the acyl azide produces an isocyanate via nitrogen elimination .

  • Hydrolysis : The isocyanate hydrolyzes to form a primary amine .

StepReagents/ConditionsProduct
1SOCl₂, 25°C, 2 hrAcid chloride
2NaN₃, H₂O, 0°CAcyl azide
3Δ, Toluene, 80°CIsocyanate
4H₂O, 25°CPrimary amine

Hydrogenation and Ring Saturation

Catalytic hydrogenation targets unsaturated derivatives of the bicyclic system. For example:

  • Hydrogenation of exo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (a related compound) using palladium catalysts yields saturated intermediates .

SubstrateCatalystConditionsProduct
Unsaturated nitrilePd/C, H₂ (1 atm)25°C, 6 hrSaturated nitrile

Acid-Catalyzed Cyclization

The bicyclic ether structure forms via acid-catalyzed cyclization of epoxy-alcohol precursors :

  • Catalysts : p-Toluenesulfonic acid (0.02–0.04 molar ratio) .

  • Conditions : 10–30°C in aprotic solvents (e.g., dichloromethane) .

Starting MaterialCatalystYield
Epoxy-alcoholp-TsOH>85%

Carboxylic Acid Derivative Reactions

The acetic acid moiety participates in standard transformations:

Salt Formation

Neutralization with bases (e.g., NaOH) forms water-soluble carboxylates .

BaseProductSolubility
NaOHSodium salt>200 mg/mL in H₂O

Esterification

Reaction with methanol (CH₃OH) under acidic conditions produces methyl esters .

ConditionsCatalystYield
H₂SO₄, reflux5 mol%70–75%

Oxidation and Reduction

While the carboxylic acid is typically oxidation-resistant, derivatives like alcohols or nitriles can undergo redox reactions:

  • Oxidation : Nitrile precursors oxidize to carboxylic acids via hydrolysis .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces esters to alcohols .

Ring-Opening Reactions

The ether ring undergoes cleavage under strong acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at 100°C opens the ring to form diols .

  • Basic Conditions : NaOH/ethanol mixtures yield fragmented products .

Scientific Research Applications

Thromboxane A2 Antagonism

One of the most notable applications of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid is its role as a thromboxane A2 (TxA2) antagonist. Research has shown that derivatives of this compound can inhibit TxA2-mediated platelet aggregation, which is crucial for managing cardiovascular diseases.

  • Case Study : A series of chiral interphenylene derivatives were synthesized and evaluated for their TxA2 antagonistic activity. The compound SQ 35,091, a derivative of this compound, exhibited potent inhibition of TxA2-induced aggregation in human platelets with an IC50 value of 3 nM, indicating its potential as a therapeutic agent in preventing thrombotic events .

Potential in Pain Management

The compound may also have applications in pain management due to its structural characteristics that allow it to interact with various biological targets.

Herbicide Development

The compound has been identified as a potential intermediate in the synthesis of herbicides. Its unique bicyclic structure may offer novel mechanisms for herbicidal action.

  • Patent Insights : A patent describes the use of 7-oxabicyclo[2.2.1]heptane derivatives as intermediates for developing herbicides and plant growth regulators . This suggests that compounds like this compound could play a significant role in agricultural biotechnology by enhancing crop protection strategies.

Cosmetic Formulations

Recent studies have explored the incorporation of this compound into cosmetic formulations due to its potential beneficial properties for skin health.

  • Formulation Study : Research indicated that formulations containing oil extracts with similar chemical structures demonstrated enhanced moisturizing and skin-soothing effects . The stability and efficacy of such formulations could be significantly improved by utilizing compounds like this compound as active ingredients.

Summary Table of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryTxA2 antagonistIC50 = 3 nM for SQ 35,091
AgricultureIntermediate for herbicidesPotential for crop protection
CosmeticsSkin health formulationsEnhanced moisturizing effects

Mechanism of Action

The mechanism of action of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The oxabicycloheptane core can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

2-(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic Acid

  • Molecular Formula : C₁₂H₂₀O₃
  • Molecular Weight : 212.28 g/mol
  • Key Differences :
    • Addition of hydroxy , methyl , and trimethyl groups on the bicycloheptane ring.
    • Increased lipophilicity (XLogP: 2.04 ) and molecular weight compared to the parent compound .
  • Impact: Enhanced steric bulk may reduce metabolic clearance but improve target binding in hydrophobic pockets.

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic Acid

  • Molecular Formula: C₉H₁₅NO₂
  • Molecular Weight : 169.22 g/mol
  • Key Differences: Replacement of the 7-oxa oxygen with an amine group. The amino group confers basicity (pKa ~9–10), enabling salt formation and altering ionization at physiological pH .
  • Impact: Potential for enhanced interaction with acidic biological targets (e.g., enzymes, receptors). Increased reactivity in nucleophilic or catalytic processes compared to the ether-containing parent compound .

2-(Bicyclo[2.2.1]heptan-2-yl)acetic Acid

  • CAS : 1007-01-8
  • Key Differences :
    • Absence of the 7-oxa oxygen, resulting in a purely hydrocarbon bicyclic framework .
  • Impact :
    • Reduced polarity and hydrogen-bonding capacity, leading to lower aqueous solubility.
    • Increased hydrophobicity may enhance blood-brain barrier penetration in drug design .

2-(3-Hydroxy-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)acetic Acid

  • CAS : 7478-96-8
  • Key Differences :
    • Presence of hydroxy , oxo (ketone) , and dimethyl groups on the bicycloheptane core .
  • Impact :
    • The ketone group introduces electrophilic reactivity, enabling participation in condensation or redox reactions.
    • Steric hindrance from dimethyl groups may limit conformational flexibility .

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic Acid

  • CAS : 2229547-53-7
  • Key Differences :
    • Replacement of the acetic acid moiety with a cyclopropane-carboxylic acid group .
  • Impact :
    • Cyclopropane’s ring strain may enhance reactivity in ring-opening reactions or stabilize transition states in enzyme inhibition.
    • Increased rigidity could improve selectivity in target binding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups XLogP TPSA (Ų) Notable Properties
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid C₈H₁₂O₃ 156.18 Ether, carboxylic acid 2.40 57.50 Versatile scaffold, moderate lipophilicity
2-(2-Hydroxy-1,7,7-trimethylbicyclo[...])acetic acid C₁₂H₂₀O₃ 212.28 Hydroxy, methyl, carboxylic acid 2.04 57.50 Enhanced steric bulk, H-bond donor
2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid C₉H₁₅NO₂ 169.22 Amine, carboxylic acid Basicity, salt-forming potential
2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid C₉H₁₄O₂ Hydrocarbon, carboxylic acid High hydrophobicity
2-{7-Oxabicyclo[...]cyclopropane-1-carboxylic acid C₁₀H₁₂O₃ Ether, cyclopropane, carboxylic acid Conformational rigidity

Biological Activity

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid, also known as 2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetic acid, is a compound characterized by its unique bicyclic structure, which has implications in various biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8_8H12_{12}O3_3
  • Molecular Weight : 156.18 g/mol
  • SMILES Notation : C1C[C@H]2C@@HCC(=O)O
  • InChI Key : BZDCRCJAJGIUJJ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a natural product and its derivatives in medicinal chemistry.

1. Antimicrobial Properties

Research indicates that compounds with a bicyclic structure similar to 7-oxabicyclo[2.2.1]heptane exhibit antimicrobial properties. These compounds may inhibit the growth of certain bacteria and fungi, making them candidates for further exploration in antibiotic development.

2. Plant Growth Regulation

The compound has been associated with herbicidal activity, particularly in the context of controlling plant growth and regulating herbicide effects on crop species. A patent discusses its use as an intermediate in synthesizing herbicides, suggesting its potential role in agricultural applications .

3. Nematode Hatching Agent

Studies have highlighted the significance of related bicyclic compounds as natural hatching agents for potato cyst nematodes, indicating a potential ecological application in pest management . The structural characteristics of these compounds are crucial for their biological function.

Case Study 1: Synthesis and Activity Correlation

A study aimed at synthesizing the 7-oxabicyclo[2.2.1]heptane moiety demonstrated that modifications to this structure could enhance biological activity against nematodes, emphasizing the importance of structural integrity in biological effectiveness .

Case Study 2: Herbicidal Applications

Research involving substituted derivatives of the oxabicyclo structure revealed varying degrees of herbicidal activity, with specific configurations yielding better results in controlling unwanted plant growth . This suggests that further exploration into the structure-activity relationship (SAR) could lead to more effective agricultural chemicals.

Research Findings

StudyFindings
Synthesis Studies Highlighted the successful synthesis of the bicyclic structure and its derivatives with potential biological activities against nematodes.
Herbicidal Activity Identified specific derivatives that exhibit significant herbicidal properties, demonstrating the compound's utility in agricultural practices.
Antimicrobial Testing Preliminary tests indicate potential antimicrobial effects, warranting further investigation into its application as an antibiotic agent.

Q & A

Q. How can the molecular structure of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid be experimentally validated?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm the bicyclic framework and acetic acid moiety. DEPT-135 experiments can differentiate CH3_3, CH2_2, and CH groups, particularly for the oxabicyclo system and the methylene adjacent to the carbonyl .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Compare bond lengths and angles with related oxabicyclo structures, such as rac-7-oxabicyclo[2.2.1]heptane derivatives .

Q. What synthetic routes are reported for preparing this compound?

Methodological Answer:

  • Key Steps :
    • Cyclization : Start with a Diels-Alder reaction between furan and a dienophile to form the bicyclic core.
    • Functionalization : Introduce the acetic acid group via nucleophilic substitution or Friedel-Crafts acylation. For example, use alkylation with bromoacetic acid under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Optimization : Adjust reaction time (12–24 hours) and temperature (80–100°C) to maximize yield. Monitor by TLC (silica gel, ethyl acetate/hexane) .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with a gradient of ethyl acetate in hexane (10% → 40%) to separate polar byproducts.
  • Recrystallization : Dissolve the crude product in hot ethanol, then cool to 4°C for crystallization. The compound’s oil-like consistency (as noted in some syntheses) may require derivatization (e.g., methyl ester formation) for improved crystallinity .

Advanced Research Questions

Q. How can regioselective functionalization of the oxabicyclo framework be achieved?

Methodological Answer:

  • Directing Groups : Introduce a temporary protecting group (e.g., tert-butoxycarbonyl, Boc) at the amine position (if present in analogs) to steer electrophilic attacks toward specific carbons .
  • Metal Catalysis : Employ palladium-catalyzed C–H activation to functionalize the bridgehead positions. For example, use Pd(OAc)2_2 with ligands like PPh3_3 in DMSO at 120°C .

Q. What computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites. Compare with analogs like 7-oxabicyclo[3.2.0]heptane derivatives to assess strain energy effects .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory studies). Validate with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can bioactive derivatives be designed while maintaining the bicyclic scaffold?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the acetic acid group with sulfonamide or phosphonate moieties to enhance binding affinity. For example, react the acid chloride (generated via oxalyl chloride) with sulfonamide nucleophiles .
  • SAR Studies : Synthesize a library of esters and amides (e.g., methyl ester, benzylamide) and test against target receptors. Use SPR (surface plasmon resonance) to quantify binding kinetics .

Q. What analytical challenges arise in detecting degradation products of this compound?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a water/acetonitrile gradient (0.1% formic acid) to separate degradation products. Monitor for m/z 156.18 (parent ion) and fragments (e.g., m/z 113 for decarboxylation products) .
  • Forced Degradation : Expose the compound to oxidative (H2_2O2_2), acidic (HCl), and thermal (60°C) conditions. Compare stability profiles with related bicyclic acids .

Q. How does the compound’s stability vary under different pH conditions?

Methodological Answer:

  • Kinetic Studies : Prepare buffered solutions (pH 1–13) and incubate at 37°C. Sample aliquots at intervals (0, 24, 48 hours) and analyze by HPLC. The acetic acid group may hydrolyze at high pH, requiring stabilization via salt formation (e.g., sodium salt) .

Q. How to resolve contradictions in spectral data for structural analogs?

Methodological Answer:

  • Cross-Validation : Compare 1H^1 \text{H} NMR chemical shifts with DFT-predicted values (GIAO method). For example, discrepancies in bridgehead proton shifts (~δ 3.5–4.5 ppm) may arise from solvent effects or conformational flexibility .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • 3D-QSAR : Build a CoMFA (Comparative Molecular Field Analysis) model using aligned derivatives. Corrogate electrostatic/hydrophobic fields with bioactivity data (e.g., IC50_{50} values from cytotoxicity assays) .
  • Proteomics : Use SILAC (stable isotope labeling) to identify protein targets in cell lysates after treatment with a biotin-tagged derivative .

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